N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[b][1,4]oxazepine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzenesulfonamide group, which is often found in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzo[b][1,4]oxazepine ring system is a seven-membered ring with an oxygen and a nitrogen atom. The benzenesulfonamide group is attached to this ring system. The compound also contains a fluorine atom and a methyl group attached to the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Organocatalytic Asymmetric Reactions
The compound has been utilized in the field of organocatalysis, particularly in asymmetric Mannich reactions. Bing Li et al. (2019) developed a method for an asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, producing cyclic amines with high yields and enantioselectivities. This research highlights the compound's utility in synthesizing chiral compounds with potential medicinal applications (Bing Li, Ye Lin, D. Du, 2019).
Anticancer Activity
The compound's derivatives have been explored for their potential in cancer treatment. Hong-liang Li et al. (2002) studied the effects of a similar compound, JTE-522, on endometrial cancer cells, demonstrating its ability to inhibit cell proliferation and induce apoptosis. This research points to the potential of these compounds in developing new cancer therapies (Hong-liang Li, Haiwang Zhang, Dan-Dan Chen, L. Zhong, X. Ren, Rui St-Tu, 2002).
Carbonic Anhydrase Inhibition
The compound has been linked to the inhibition of carbonic anhydrases, which are important in various physiological processes. A. Sapegin et al. (2018) developed a class of [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition of human carbonic anhydrases, suggesting potential therapeutic applications (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, M. Krasavin, 2018).
Synthesis of Complex Molecules
The compound and its derivatives have been used in the synthesis of complex molecular structures, such as tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives. A. Shaabani et al. (2010) demonstrated a novel one-pot multicomponent reaction involving the compound, leading to efficient synthesis at ambient temperature, which is significant for organic synthesis and drug development (A. Shaabani, Hamid Mofakham, A. Maleki, Fatemeh Hajishaabanha, 2010).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s not possible to provide details on the mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-5-10-24-17-12-16(7-8-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIWKMTYNRTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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